molecular formula C32H33N5O7 B12912603 N-[N-(Triphenylmethyl)glycylglycyl]cytidine CAS No. 62102-12-9

N-[N-(Triphenylmethyl)glycylglycyl]cytidine

Cat. No.: B12912603
CAS No.: 62102-12-9
M. Wt: 599.6 g/mol
InChI Key: BRJSSLGDKVKUSJ-BBAUSIIJSA-N
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Description

N-[N-(Triphenylmethyl)glycylglycyl]cytidine is a synthetic compound with the molecular formula C32H33N5O7. It is a derivative of cytidine, a nucleoside molecule that plays a crucial role in cellular processes. The compound is characterized by the presence of a triphenylmethyl group attached to a glycylglycyl moiety, which is further linked to cytidine. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[N-(Triphenylmethyl)glycylglycyl]cytidine typically involves multiple steps, starting with the protection of glycine to form N-(Triphenylmethyl)glycine. This intermediate is then coupled with another glycine molecule to form N-(Triphenylmethyl)glycylglycine. Finally, this dipeptide is conjugated with cytidine under specific reaction conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and solvent systems used during the synthesis. Advanced purification techniques such as chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[N-(Triphenylmethyl)glycylglycyl]cytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cytidine derivatives, while substitution reactions can produce a variety of functionalized cytidine compounds .

Scientific Research Applications

N-[N-(Triphenylmethyl)glycylglycyl]cytidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[N-(Triphenylmethyl)glycylglycyl]cytidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating nucleoside metabolism and influencing cellular processes. The triphenylmethyl group may enhance the compound’s stability and bioavailability, allowing it to effectively interact with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines a triphenylmethyl-protected dipeptide with cytidine. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

62102-12-9

Molecular Formula

C32H33N5O7

Molecular Weight

599.6 g/mol

IUPAC Name

N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-2-[[2-(tritylamino)acetyl]amino]acetamide

InChI

InChI=1S/C32H33N5O7/c38-20-24-28(41)29(42)30(44-24)37-17-16-25(36-31(37)43)35-27(40)18-33-26(39)19-34-32(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-17,24,28-30,34,38,41-42H,18-20H2,(H,33,39)(H,35,36,40,43)/t24-,28-,29-,30-/m1/s1

InChI Key

BRJSSLGDKVKUSJ-BBAUSIIJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)NCC(=O)NC4=NC(=O)N(C=C4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)NCC(=O)NC4=NC(=O)N(C=C4)C5C(C(C(O5)CO)O)O

Origin of Product

United States

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